molecular formula C18H16N2O3S B11113769 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one

Cat. No.: B11113769
M. Wt: 340.4 g/mol
InChI Key: MKAIUMDZTYINGG-WJDWOHSUSA-N
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Description

The compound 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one is a heterocyclic molecule featuring a thiazol-2-one core with two key substituents:

  • 4-(4-ethoxyanilino group: An electron-rich aromatic amine with an ethoxy (-OCH₂CH₃) substituent at the para position.

The molecular formula is reported as C₁₆H₂₁ClN₂O₂S (exact mass: 340.0783738), though discrepancies in chlorine inclusion require further validation . The compound’s synthesis likely involves condensation reactions, similar to oxazolone derivatives .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-4-(4-ethoxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-2-one

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-9-5-13(6-10-15)19-17-16(24-18(22)20-17)11-12-3-7-14(21)8-4-12/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11-

InChI Key

MKAIUMDZTYINGG-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the aniline derivative: The ethoxyaniline group can be introduced through a nucleophilic substitution reaction.

    Cyclohexadienone moiety attachment: This step involves the formation of a Schiff base by reacting an aldehyde with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiazole vs. Thiadiazole and Triazole Derivatives
  • Thiazole Derivatives : The target’s thiazol-2-one core is associated with higher bioactivity compared to 1,3,4-thiadiazoles. For example, 4-methyl-thiazole derivatives (e.g., compound 6a ) exhibit superior in vitro inhibitory activity over thiadiazole analogs (e.g., 11a ) due to electronic and steric effects .
  • Triazole-3-thiones : Compounds like 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () share aryl substituents but differ in ring saturation and sulfur placement, leading to higher melting points (196–266°C) and distinct reactivity .
Oxazolone and Isoxazole Derivatives
  • 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (): Features a planar structure with π-π stacking and hydrogen bonding (N–H⋯O), enhancing crystal stability.
  • ISO-1 [(S,R)-methyl [3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate]: Shares the cyclohexadienone moiety and demonstrates anti-inflammatory activity by inhibiting macrophage migration inhibitory factor (MIF), suggesting the pharmacophoric relevance of this group .

Substituent Effects

Substituent Type Example Compounds Impact on Properties
Electron-Donating Target’s 4-ethoxyanilino group Enhances solubility and modulates receptor binding via resonance effects.
Halogenated 5-(4-Chlorophenyl)-triazole-3-thione () Increases thermal stability (melting points >200°C) and lipophilicity.
Conjugated Systems Cyclohexadienone (Target, ISO-1) and thienylmethylene () Facilitates π-π interactions and redox activity; critical for bioactivity .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Thiazol-2-one 4-ethoxyanilino, cyclohexadienylmethyl N/A (predicted anti-inflammatory)
6a (4-methyl-thiazole) Thiazole 4-methyl High inhibitory activity
ISO-1 Oxazolidine Cyclohexadienone MIF antagonist
4-[(3-Methoxyanilino)methylidene]oxazol-5-one Oxazol-5-one 3-methoxyanilino, phenyl Planar, hydrogen bonding
5-(4-Chlorophenyl)-triazole-3-thione (12a) Triazole-3-thione 4-chlorophenyl, 2-fluorophenyl High thermal stability

Table 2: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Analytical Data
Target Compound C₁₆H₂₁ClN₂O₂S N/A N/A Exact mass: 340.078
5-(4-Chlorophenyl)-triazole-3-thione (12a) C₁₄H₁₀ClFN₃S 221–222 83 EI-MS m/z: 305 [M⁺]
4-[(3-Methoxyanilino)methylidene]oxazol-5-one C₁₈H₁₄N₂O₃ N/A 82 1H-NMR, IR

Biological Activity

The compound 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one , often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O2C_{14}H_{14}N_{4}O_{2} with a molecular weight of 270.29 g/mol. Its structure features a thiazole ring fused with an ethoxy-substituted aniline and a cyclohexadiene moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies, focusing on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Several studies have reported significant anticancer effects of thiazole derivatives. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. Specifically, it enhances the expression of p53 and Caspase proteins while downregulating Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes.

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of thiazole derivatives on HepG2 liver cancer cells revealed that treatment with the compound resulted in significant apoptosis induction (19.35-fold increase) and cell cycle arrest at the G2/M phase .
  • Cytotoxicity Assessment : In another study focusing on various cancer cell lines, the compound was effective against non-small cell lung cancer and melanoma cell lines, showcasing selective toxicity towards malignant cells over normal cells .

Data Tables

Biological Activity IC50 (µM) Cell Line Effect
Anticancer0.57HL-60 (Acute Promyelocytic)Induces apoptosis
AntimicrobialN/AVarious Bacterial StrainsInhibits growth

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